molecular formula C23H25N3O11S2 B1239372 Ticarcillin-clavulanic acid CAS No. 86482-18-0

Ticarcillin-clavulanic acid

Cat. No.: B1239372
CAS No.: 86482-18-0
M. Wt: 583.6 g/mol
InChI Key: XWMVMWTVLSLJGY-FAJPTIRJSA-N
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Description

Ticarcillin-clavulanic acid is a combination antibiotic consisting of ticarcillin, a beta-lactam antibiotic, and clavulanic acid, a beta-lactamase inhibitor. This combination enhances the spectrum of action and restores efficacy against ticarcillin-resistant bacteria that produce certain beta-lactamases . Ticarcillin is a carboxypenicillin, while clavulanic acid is derived from Streptomyces clavuligerus .

Synthetic Routes and Reaction Conditions:

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Mechanism of Action

Ticarcillin’s principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis. Consequently, when the offending bacteria attempt to undergo cell division, cell death occurs . Clavulanic acid inhibits beta-lactamase enzymes that can render ticarcillin ineffective, thereby expanding its coverage .

Biological Activity

Ticarcillin-clavulanic acid, a combination antibiotic therapy marketed under the brand name Timentin, has gained prominence due to its effectiveness against a broad spectrum of bacterial infections, particularly those caused by beta-lactamase-producing organisms. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Ticarcillin is a broad-spectrum penicillin antibiotic effective against various Gram-negative bacteria. Clavulanic acid is a beta-lactamase inhibitor that protects ticarcillin from degradation by bacterial enzymes, enhancing its efficacy. The combination is particularly useful in treating infections caused by resistant strains.

The synergy between ticarcillin and clavulanic acid arises from their complementary mechanisms:

  • Ticarcillin binds to penicillin-binding proteins (PBPs) in bacterial cell walls, disrupting cell wall synthesis and leading to cell lysis.
  • Clavulanic acid inhibits beta-lactamases, enzymes produced by some bacteria that confer resistance to beta-lactam antibiotics. This inhibition allows ticarcillin to remain active against otherwise resistant strains .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens, including:

Pathogen Susceptibility
Escherichia coliSusceptible
Klebsiella pneumoniaeSusceptible
Pseudomonas aeruginosaVariable (some resistant)
Staphylococcus aureusSusceptible
Bacteroides fragilisSusceptible

The presence of clavulanic acid significantly enhances the activity of ticarcillin against beta-lactamase-producing bacteria .

Clinical Efficacy

A clinical study involving 43 patients with various severe infections reported a high clinical cure rate of 88% when treated with this compound. The infections included pneumonia, bacteremia, and urinary tract infections. Notably:

  • 44 out of 50 episodes resulted in clinical cures.
  • Minimal adverse effects were reported, primarily mild eosinophilia and oral candidiasis .

Case Studies

  • Severe Infections in Immunocompromised Patients :
    A study treated 40 patients suffering from life-threatening infections with Timentin (5 g ticarcillin + 200 mg clavulanate). The results showed:
    • Clinical cure in 36 patients.
    • Effective against multiple pathogens including resistant strains of Pseudomonas aeruginosa .
  • Pediatric Oncology :
    In a pediatric oncology setting, this compound combined with aminoglycosides achieved a therapeutic success rate of 87% in treating Gram-negative infections among children with febrile neutropenia .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good tissue penetration and distribution:

  • Ticarcillin levels reach therapeutic concentrations in tissues such as bile and pleural fluid.
  • Clavulanic acid also distributes effectively in body tissues, enhancing the overall effectiveness of the combination .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2.C8H9NO5/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t7-,8-,9+,12-;6-,7-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMVMWTVLSLJGY-FAJPTIRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235588
Record name Clavulanic acid mixture with ticarcillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86482-18-0
Record name Clavulanic acid-ticarcillin mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86482-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clavulanic acid mixture with Ticarcillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086482180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clavulanic acid mixture with ticarcillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ticarcillin-clavulanic acid
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Ticarcillin-clavulanic acid
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Ticarcillin-clavulanic acid
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Ticarcillin-clavulanic acid
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Ticarcillin-clavulanic acid
Reactant of Route 6
Ticarcillin-clavulanic acid

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